Mersalyl

Vue d'ensemble

Description

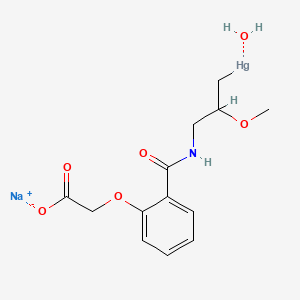

Mersalyl, also known as salyrganic acid, is an organomercury compound and a mercurial diuretic. It was originally adapted from calomel (mercury(I) chloride), a diuretic discovered by Paracelsus. This compound features a mercury(II) center and was once widely used as a diuretic but has been largely replaced by thiazides and loop diuretics that are less toxic because they do not contain mercury .

Méthodes De Préparation

Mersalyl can be synthesized through the reaction of salicylamide with mercury(II) acetate in the presence of methanol. The reaction involves the formation of a mercurial complex with the phenolic hydroxyl group of salicylamide, followed by the introduction of a methoxy group. The synthetic route can be summarized as follows:

Reaction of salicylamide with mercury(II) acetate: This step forms a mercurial complex.

Introduction of a methoxy group: Methanol is used to introduce the methoxy group, resulting in the formation of this compound.

Analyse Des Réactions Chimiques

Mersalyl undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various mercury-containing compounds.

Reduction: Reduction of this compound can lead to the formation of elemental mercury and other mercury-containing species.

Substitution: this compound can undergo substitution reactions where the mercury atom is replaced by other metal ions or functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases. Major products formed from these reactions include mercury oxides, elemental mercury, and substituted organomercury compounds .

Applications De Recherche Scientifique

Therapeutic Applications

1. Diuretic Use:

- Mersalyl is primarily used as a diuretic for managing hypertension and edema associated with heart failure or kidney disease. It promotes the excretion of excess fluid, thus alleviating symptoms related to fluid overload .

2. Research in Cardiac Hypertrophy:

- Studies have shown that this compound can influence cardiac function. For instance, its effects on cardiac hypertrophy were evaluated in spontaneously hypertensive rats, where it demonstrated potential in modulating heart muscle response to increased blood pressure .

3. Neuromuscular Research:

- This compound has been explored for its effects on neuromuscular systems. Research indicated that it blocks relaxation responses to certain neurotransmitters, suggesting a role in modulating synaptic transmission .

Case Study 1: this compound in Cardiac Function

In a study examining the impact of this compound on cardiac hypertrophy in spontaneously hypertensive rats, researchers found that treatment with this compound led to significant reductions in left ventricular mass and improved cardiac function metrics compared to untreated controls. This suggests that this compound may have protective effects against hypertensive damage to the heart .

Case Study 2: Neuromuscular Effects

Research involving the anterior byssal retractor muscle of Mytilus revealed that this compound inhibited the relaxing response to indoleamines while affecting catecholamine-related compounds differently. This indicates that this compound can selectively modulate neuromuscular responses, which may have implications for understanding neurotransmitter interactions .

Adverse Effects and Toxicity

Despite its therapeutic uses, this compound is associated with several adverse effects including stomatitis, gastrointestinal disturbances, and hematological issues such as thrombocytopenia and neutropenia . The potential for severe hypotension and cardiac arrhythmias upon intravenous administration has also been documented .

Mécanisme D'action

Mersalyl exerts its effects primarily through the high-affinity binding of the divalent mercuric ion to thiol or sulfhydryl groups of proteins. This binding disrupts the function of these proteins, leading to various cellular effects:

Renal Tubules: this compound acts on the renal tubules, increasing the excretion of sodium and chloride, and consequently water, which reduces blood pressure and edema.

Oxidative Stress: By altering intracellular thiol status, this compound promotes oxidative stress, lipid peroxidation, and mitochondrial dysfunction.

Inhibition of Aquaporins: this compound inhibits aquaporins, halting water flow across the cell membrane.

Immune System: It inhibits the protein LCK, leading to decreased T-cell signaling and immune system depression

Comparaison Avec Des Composés Similaires

Mersalyl is unique among diuretics due to its mercury content. Similar compounds include:

Thiomersal: An organomercury antiseptic and antifungal agent.

Nitromersol: Another organomercury antiseptic and antifungal agent.

Chlormerodrin: A mercurial diuretic with similar properties to this compound.

Merbaphen (Novasurol): Another mercurial diuretic.

Meralluride: A mercurial diuretic with a different structure but similar diuretic properties

This compound’s uniqueness lies in its specific structure and the presence of a methoxy group, which distinguishes it from other mercurial diuretics.

Activité Biologique

Mersalyl, also known as Salyrgan, is a mercurial diuretic that has garnered attention not only for its diuretic properties but also for its biological activities, including antiviral effects and interactions with various biological systems. This article provides a detailed examination of the biological activity of this compound, supported by data tables and relevant research findings.

This compound exerts its primary effects through the following mechanisms:

- Diuretic Action : this compound increases the excretion of sodium and chloride in the renal tubules, which in turn promotes water excretion. This is primarily due to the high-affinity binding of mercuric ions to thiol or sulfhydryl groups in proteins, leading to alterations in intracellular thiol status and oxidative stress .

- Antiviral Properties : this compound has demonstrated activity against certain viruses, particularly coxsackieviruses. Studies indicate that when administered intraperitoneally immediately after infection, it can protect against coxsackievirus A21 and B1 in mice .

- Inhibition of Enzymatic Activity : this compound inhibits various enzymes, including alkaline phosphatase and aquaporins, which affects cellular functions such as water transport and T-cell signaling .

1. Antiviral Activity

This compound has shown significant antiviral effects in several studies:

- Coxsackievirus Protection : In a study involving mice, this compound was effective against coxsackievirus A21 and B1 when administered immediately post-infection. The protective effect was dose-dependent, with significant survival rates observed at doses of 50 mg/kg and higher .

- Herpes Simplex Virus : Topical application of a 5% aqueous solution of this compound significantly reduced herpes simplex dermatitis in mice. However, it was ineffective against systemic herpes simplex infections and other viruses like influenza and Semliki Forest .

| Virus Type | Administration Route | Effective Dose (mg/kg) | Survival Rate (%) |

|---|---|---|---|

| Coxsackievirus A21 | Intraperitoneal | 200 | >50 |

| Coxsackievirus B1 | Intraperitoneal | 200 | 48-50 |

| Herpes Simplex (Topical) | Topical | 5% solution | 38 |

2. Toxicity and Adverse Effects

This compound is associated with several adverse effects, particularly at high doses:

- Common Adverse Effects : Stomatitis, gastric disturbances, vertigo, skin eruptions.

- Severe Toxicity : Overdose can lead to thrombocytopenia, neutropenia, agranulocytosis, severe hypotension, and cardiac arrhythmias .

Research Findings

Several studies have explored the biological activity of this compound:

- A study indicated that this compound's uptake into the liver is carrier-mediated and dependent on various factors such as sodium concentration and temperature .

- Another investigation noted that this compound might exhibit anticholinesterase activity or interact with acetylcholine receptors based on its effects observed in molluscan muscle studies .

Case Studies

-

Coxsackievirus Infection Study :

- Researchers administered this compound to mice infected with coxsackievirus A21. The results showed that immediate treatment significantly increased survival rates compared to untreated controls.

-

Herpes Simplex Dermatitis Treatment :

- In a separate study focused on herpes simplex virus infections in mice, topical application of this compound demonstrated a statistically significant protective effect against dermatitis caused by the virus.

Propriétés

Key on ui mechanism of action |

Mersalyl is a mercurial diuretic which acts on the renal tubules, increasing the excretion of sodium and chloride, in approximately equal amounts, and of water. As a result, blood pressure and edema is markedly decreased. High-affinity binding of the divalent mercuric ion to thiol or sulfhydryl groups of proteins is believed to be the major mechanism for the activity of mercury. Through alterations in intracellular thiol status, mercury can promote oxidative stress, lipid peroxidation, mitochondrial dysfunction, and changes in heme metabolism. Mercury is known to bind to microsomal and mitochondrial enzymes, resulting in cell injury and death. For example, mercury is known to inhibit aquaporins, halting water flow across the cell membrane. It also inhibits the protein LCK, which causes decreased T-cell signaling and immune system depression. Mercury is also believed to inhibit neuronal excitability by acting on the postsynaptic neuronal membrane. It also affects the nervous system by inhibiting protein kinase C and alkaline phosphatase, which impairs brain microvascular formation and function, as well as alters the blood-brain barrier. Organic mercury exhibits developmental effects by binding to tubulin, which prevents microtubule assembly and causes mitotic inhibition. In addition, mercury produces an autoimmune response, likely by modification of major histocompatibility complex (MHC) class II molecules, self-peptides, T-cell receptors, or cell-surface adhesion molecules. |

|---|---|

Numéro CAS |

492-18-2 |

Formule moléculaire |

C13H16HgNNaO6 |

Poids moléculaire |

505.85 g/mol |

Nom IUPAC |

sodium;mercury(2+);2-[2-(2-methoxypropylcarbamoyl)phenoxy]acetate;hydroxide |

InChI |

InChI=1S/C13H16NO5.Hg.Na.H2O/c1-9(18-2)7-14-13(17)10-5-3-4-6-11(10)19-8-12(15)16;;;/h3-6,9H,1,7-8H2,2H3,(H,14,17)(H,15,16);;;1H2/q-1;+2;+1;/p-2 |

Clé InChI |

OSKJPYUSIVPQGP-UHFFFAOYSA-L |

SMILES |

COC(CNC(=O)C1=CC=CC=C1OCC(=O)[O-])C[Hg].O.[Na+] |

SMILES canonique |

COC([CH2-])CNC(=O)C1=CC=CC=C1OCC(=O)[O-].[OH-].[Na+].[Hg+2] |

Apparence |

Solid powder |

Key on ui other cas no. |

492-18-2 |

Description physique |

White odorless solid; Slightly hygroscopic; [Merck Index] White powder; [Sigma-Aldrich MSDS] |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

486-67-9 (mersalyl acid) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

partially miscible in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Acid, Mersalyl Mercuramide Mercusal Mersalin Mersalyl Mersalyl Acid Salyrgan |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.